1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a unique combination of a benzodioxin ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the benzodioxin moiety, which can be synthesized from catechol and ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin . This intermediate is then reacted with propargyl bromide to introduce the propargyl group.
This step requires the use of sodium azide and a copper(I) catalyst to form the 1,2,3-triazole ring . Finally, the carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the benzodioxin moiety can interact with biological membranes, potentially altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxin: A simpler compound with similar structural features but lacking the triazole ring.
1,2,3-triazole-4-carboxylic acid: Contains the triazole ring and carboxylic acid group but lacks the benzodioxin moiety.
Benzodioxane derivatives: Compounds with variations in the benzodioxin ring structure.
Uniqueness
1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the benzodioxin and triazole rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-12(17)9-6-15(14-13-9)5-8-7-18-10-3-1-2-4-11(10)19-8/h1-4,6,8H,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFPZSDMEQUBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(N=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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